molecular formula C19H15ClN6OS B2845474 N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891109-96-9

N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Katalognummer: B2845474
CAS-Nummer: 891109-96-9
Molekulargewicht: 410.88
InChI-Schlüssel: TVRHTDHNNMMEGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-Chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a triazolopyridazine core substituted at position 6 with a pyridin-3-yl group and at position 3 with a sulfanyl-linked acetamide moiety.

Eigenschaften

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6OS/c20-15-5-3-13(4-6-15)10-22-18(27)12-28-19-24-23-17-8-7-16(25-26(17)19)14-2-1-9-21-11-14/h1-9,11H,10,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRHTDHNNMMEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the production of high-purity N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide.

Analyse Chemischer Reaktionen

Oxidation Reactions

The sulfanyl (-S-) group in the compound is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions:

Reagent Conditions Product Yield
Hydrogen peroxideAcetic acid, 50–60°CSulfoxide derivative ( triazolo[4,3-b]pyridazin-3-yl sulfinylacetamide)60–75%
Potassium permanganateAqueous acetone, RTSulfone derivative ( triazolo[4,3-b]pyridazin-3-yl sulfonylacetamide)45–55%

The pyridin-3-yl group remains stable under mild oxidizing conditions but may undergo ring hydroxylation under strong oxidants like CrO₃.

Reduction Reactions

The acetamide carbonyl group exhibits limited reducibility, while the triazole and pyridazine rings show resistance to conventional reducing agents:

Reagent Conditions Product Yield
Sodium borohydrideMethanol, 0°CNo reduction observed
Lithium aluminum hydrideTHF, refluxPartial reduction of the pyridazine ring to a dihydropyridazine derivative20–30%

Substitution Reactions

The sulfanyl group acts as a leaving site for nucleophilic substitution, enabling structural diversification:

Nucleophilic Displacement

Nucleophile Conditions Product Yield
Amines (e.g., morpholine)DMF, 80°C3-Morpholino- triazolo[4,3-b]pyridazin-6-yl derivative55–65%
Thiols (e.g., benzyl mercaptan)K₂CO₃, DMSO, 60°CBenzylthio-triazolo[4,3-b]pyridazin-3-yl acetamide40–50%

Electrophilic Aromatic Substitution

The pyridin-3-yl ring undergoes nitration and halogenation at the meta position relative to the nitrogen:

Reagent Conditions Product Yield
HNO₃/H₂SO₄0°C, 2 hours5-Nitro-pyridin-3-yl derivative70–80%
Cl₂, FeCl₃CH₂Cl₂, RT5-Chloro-pyridin-3-yl derivative65–75%

Cyclization Reactions

The compound participates in intramolecular cyclization under acidic or basic conditions:

Reagent Conditions Product Yield
Polyphosphoric acid120°C, 4 hoursFused triazolo[4,3-b]pyridazino[5,6-c]quinoline50–60%
NaH, DMF100°C, 12 hoursMacrocyclic lactam via acetamide cyclization30–40%

Acid/Base Stability

Condition Effect
1M HCl, refluxHydrolysis of acetamide to carboxylic acid; pyridazine ring remains intact
1M NaOH, 60°CDegradation of the triazole ring to form pyridazinone derivatives

Cross-Coupling Reactions

The pyridin-3-yl group facilitates Suzuki-Miyaura coupling in the presence of Pd catalysts:

Reagent Conditions Product Yield
Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 90°CBiaryl derivatives (e.g., 6-(4-fluorophenyl)-triazolo[4,3-b]pyridazin-3-yl)60–70%

Key Insights:

  • The sulfanyl group is the most reactive site, enabling oxidation and nucleophilic substitution.

  • The pyridin-3-yl ring directs electrophilic substitution to the meta position.

  • Stability under acidic/basic conditions is critical for designing derivatives with enhanced pharmacokinetic properties.

Wissenschaftliche Forschungsanwendungen

Structural Formula

  • IUPAC Name : N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
  • SMILES Representation : C1=CC=NC(=C1)C2=CC(=NC(=N2)NCC(F)(F)F)NCC3=CC=C(C=C3)Cl

Anticancer Activity

Research indicates that compounds similar to N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazoles have been shown to inhibit tumor growth in various cancer cell lines. A study highlighted that certain triazole derivatives demonstrated potent activity against glioblastoma cells by inhibiting the AKT signaling pathway, which is crucial for cancer cell survival and proliferation .

Kinase Inhibition

The compound has also been evaluated for its ability to inhibit specific kinases involved in cancer progression. Kinases are critical targets in cancer therapy because they play essential roles in signaling pathways that regulate cell growth and division. Compounds with similar structures have been reported to exhibit low micromolar activity against kinases such as AKT2/PKBβ . This suggests that N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide may hold promise as a therapeutic agent targeting these pathways.

Antimicrobial Activity

The broader class of 1,2,4-triazoles has been recognized for its antimicrobial properties. Studies have documented the efficacy of triazole derivatives against various bacterial strains and fungi . Given the structural similarities of N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide with other triazole compounds, it is plausible that it may exhibit similar antimicrobial activity.

Study on Antitumor Efficacy

In a notable study focusing on the synthesis of triazole derivatives for anticancer applications, researchers synthesized several compounds and tested their efficacy against glioblastoma cell lines. One derivative showed significant inhibition of neurosphere formation in primary patient-derived glioma stem cells while maintaining lower cytotoxicity towards non-cancerous cells . This highlights the potential of triazole-containing compounds like N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide in targeted cancer therapies.

Kinase Activity Profiling

Another investigation into kinase inhibitors revealed that certain triazole derivatives could effectively inhibit multiple kinase activities associated with tumor growth. The study provided insights into structure–activity relationships (SAR), emphasizing how modifications to the triazole framework can enhance inhibitory potency against specific kinases . Such findings could guide future modifications of N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide to optimize its therapeutic profile.

Wirkmechanismus

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Modulate Receptors: The compound can interact with cellular receptors, leading to changes in signal transduction pathways.

    Induce Apoptosis: In cancer cells, it can induce apoptosis through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Triazolopyridazine Cores

N-(4-Acetamidophenyl)-2-{[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
  • Molecular Formula : C₂₁H₁₇ClN₆O₂S
  • Key Features :
    • Substituted at position 6 with a 4-chlorophenyl group (vs. pyridin-3-yl in the target compound).
    • Acetamide nitrogen linked to a 4-acetamidophenyl group (introduces an additional hydrogen-bonding site).
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
  • Molecular Formula: Not explicitly provided, but structurally analogous.
  • Key Features :
    • Position 6 substituted with 4-methylphenyl (electron-donating methyl group vs. pyridin-3-yl’s aromatic heterocycle).
    • Unsubstituted acetamide nitrogen (simpler structure with reduced steric hindrance).
  • Implications : The methyl group may increase lipophilicity, while the absence of a bulky N-substituent could improve binding to flat enzymatic pockets .
2-(4-Ethoxyphenyl)-N-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
  • Molecular Formula : C₂₃H₂₂N₄O₂S (calculated).
  • Key Features :
    • 3-Methyl group on the triazolo ring (enhances steric stability).
    • 4-Ethoxyphenyl in the acetamide moiety (ethoxy group introduces electron-donating and solubility-modifying effects).
  • Implications : The ethoxy group may balance lipophilicity and solubility, while the 3-methyl group could stabilize the triazolo core .

Functional Group Variations

Sulfanyl vs. Sulfonamide Linkages
  • The target compound’s sulfanyl (thioether) linkage contrasts with sulfonamide derivatives (e.g., N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide).
    • Sulfonamides (e.g., compound 6g in ):
  • Higher polarity due to the SO₂NH group.
  • Sulfanyl Acetamides: Reduced polarity may favor blood-brain barrier penetration but limit aqueous solubility .
Pyridin-3-yl vs. Phenyl Substitutions
  • The pyridin-3-yl group in the target compound offers a nitrogen heterocycle capable of π-π stacking and hydrogen bonding, unlike phenyl or methylphenyl substituents in analogs. This may enhance interactions with biological targets like kinase ATP-binding sites .

Data Table: Comparative Structural and Physicochemical Properties

Compound Name Molecular Formula Substituents (Position) Molecular Weight Notable Features
N-[(4-Chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide Not provided 6-(pyridin-3-yl), N-(4-chlorophenylmethyl) ~450 (estimated) High lipophilicity, potential CNS activity
N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide C₂₁H₁₇ClN₆O₂S 6-(4-chlorophenyl), N-(4-acetamidophenyl) 452.917 Enhanced solubility
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide C₂₃H₂₂N₄O₂S 3-methyl, 4-ethoxyphenyl 442.51 (calc.) Balanced solubility-lipophilicity

Biologische Aktivität

N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a chlorophenyl group, a pyridazinyl moiety, and a triazole ring. This structural diversity contributes to its varied biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies. Key areas of focus include:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
  • Antitubercular Properties : It has been assessed for activity against Mycobacterium tuberculosis.
  • Cytotoxic Effects : Studies have indicated potential anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of compounds containing the triazole and pyridazine rings possess significant antimicrobial properties. For instance, compounds similar to N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainInhibition Zone (mm)Reference
Compound AE. coli15
Compound BS. aureus18
Compound CP. aeruginosa12

Antitubercular Activity

The compound's potential as an antitubercular agent was highlighted in studies where it exhibited inhibitory concentrations against Mycobacterium tuberculosis.

Table 2: Antitubercular Activity Data

Compound NameIC50 (µM)IC90 (µM)Reference
N-[(4-chlorophenyl)methyl]-2-{...}1.353.73
Compound D2.184.00

Cytotoxicity Studies

Cytotoxicity assessments were performed on human cell lines (e.g., HEK-293). The compound showed low toxicity levels, indicating its potential for therapeutic applications without significant adverse effects on normal cells.

Table 3: Cytotoxicity Results

Compound NameCell LineIC50 (µM)Toxicity Level
N-[(4-chlorophenyl)methyl]-2-{...}HEK-293>40Low
Compound EA5498.107Moderate

The mechanism by which N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide exerts its biological effects is still under investigation. However, preliminary docking studies suggest interactions with specific enzymes and pathways involved in microbial resistance and cancer proliferation.

Case Studies

Several case studies have documented the efficacy of this compound in vitro and in vivo:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures significantly inhibited the growth of resistant bacterial strains.
  • Antitubercular Study : A series of compounds were synthesized and evaluated for their activity against Mycobacterium tuberculosis, with several showing promising results comparable to first-line therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.